molecular formula C16H13ClN2O B5715695 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole

1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B5715695
M. Wt: 284.74 g/mol
InChI Key: GHDPFLYHLKKCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell proliferation. The compound has also been shown to induce the expression of genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole in lab experiments is its potential as a therapeutic agent for cancer and infectious diseases. However, one of the limitations is the lack of information on its toxicity and safety profile.

Future Directions

There are several future directions for research on 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole. One area of research could be focused on the development of more efficient and cost-effective synthesis methods. Another area of research could be focused on the investigation of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies could be conducted to determine the compound's toxicity and safety profile, which would be important for its potential use in clinical settings.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the compound's potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole has been reported using different methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with 5,6-dimethylbenzimidazole in the presence of a base. The reaction results in the formation of the desired compound in good yield.

Scientific Research Applications

1-(2-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole has potential applications in various fields of scientific research. It has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been investigated for its antimicrobial activity, and it has been found to be effective against a wide range of bacterial and fungal strains.

properties

IUPAC Name

(2-chlorophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-7-14-15(8-11(10)2)19(9-18-14)16(20)12-5-3-4-6-13(12)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDPFLYHLKKCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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